
(R)-3-Amino-4-(3,4,5-trifluorophenyl)butanoic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-3-Amino-4-(3,4,5-trifluorophenyl)butanoic acid hydrochloride is a chiral compound with significant interest in various scientific fields. It is characterized by the presence of an amino group, a trifluorophenyl group, and a butanoic acid moiety, making it a versatile molecule for research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Amino-4-(3,4,5-trifluorophenyl)butanoic acid hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,4,5-trifluorobenzene and butanoic acid derivatives.
Formation of Intermediate: The trifluorobenzene undergoes a series of reactions, including nitration and reduction, to introduce the amino group.
Coupling Reaction: The intermediate is then coupled with a butanoic acid derivative under specific conditions to form the desired product.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain ®-3-Amino-4-(3,4,5-trifluorophenyl)butanoic acid hydrochloride in high purity.
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow reactions and automated purification systems to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
®-3-Amino-4-(3,4,5-trifluorophenyl)butanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The trifluorophenyl group can be reduced under specific conditions to form partially or fully hydrogenated products.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluorophenyl group, to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in different applications.
Aplicaciones Científicas De Investigación
®-3-Amino-4-(3,4,5-trifluorophenyl)butanoic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is investigated for its therapeutic potential in treating neurological disorders and other medical conditions.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of ®-3-Amino-4-(3,4,5-trifluorophenyl)butanoic acid hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound binds to certain enzymes or receptors, modulating their activity.
Pathways Involved: It affects various biochemical pathways, leading to changes in cellular functions and physiological responses.
Comparación Con Compuestos Similares
Similar Compounds
(S)-3-Amino-4-(3,4,5-trifluorophenyl)butanoic acid hydrochloride: The enantiomer of the compound with different stereochemistry.
3-Amino-4-(3,4,5-trifluorophenyl)butanoic acid: The non-hydrochloride form of the compound.
3,4,5-Trifluorophenylalanine: A structurally related amino acid derivative.
Uniqueness
®-3-Amino-4-(3,4,5-trifluorophenyl)butanoic acid hydrochloride is unique due to its specific chiral configuration and the presence of the trifluorophenyl group, which imparts distinct chemical and biological properties compared to similar compounds.
This detailed article provides a comprehensive overview of ®-3-Amino-4-(3,4,5-trifluorophenyl)butanoic acid hydrochloride, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C10H11ClF3NO2 |
|---|---|
Peso molecular |
269.65 g/mol |
Nombre IUPAC |
(3R)-3-amino-4-(3,4,5-trifluorophenyl)butanoic acid;hydrochloride |
InChI |
InChI=1S/C10H10F3NO2.ClH/c11-7-2-5(3-8(12)10(7)13)1-6(14)4-9(15)16;/h2-3,6H,1,4,14H2,(H,15,16);1H/t6-;/m1./s1 |
Clave InChI |
AUSBITMUDRYASE-FYZOBXCZSA-N |
SMILES isomérico |
C1=C(C=C(C(=C1F)F)F)C[C@H](CC(=O)O)N.Cl |
SMILES canónico |
C1=C(C=C(C(=C1F)F)F)CC(CC(=O)O)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




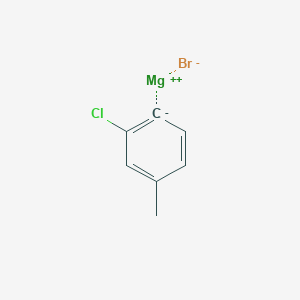
![9-Methyl-2-(methylthio)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-e][1,4]diazepine](/img/structure/B14896825.png)

![(2'-(Oct-1-en-2-yl)-[1,1'-biphenyl]-2-yl)diphenylphosphane](/img/structure/B14896832.png)
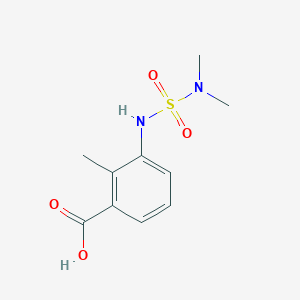

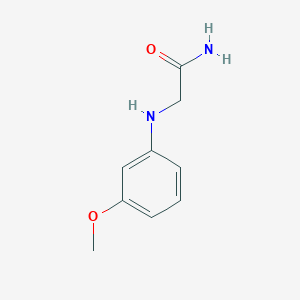
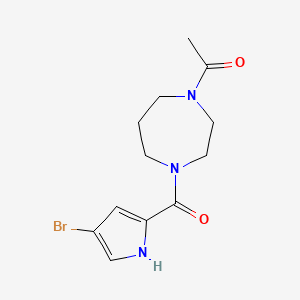
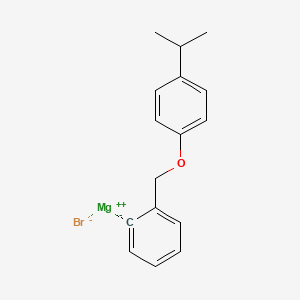
![N-(3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl)-1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide](/img/structure/B14896870.png)
![10,16-dibenzhydryl-N,N-bis[(1S)-1-phenylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B14896883.png)

